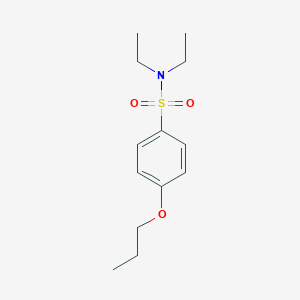

N,N-diethyl-4-propoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO3S |

|---|---|

Molecular Weight |

271.38 g/mol |

IUPAC Name |

N,N-diethyl-4-propoxybenzenesulfonamide |

InChI |

InChI=1S/C13H21NO3S/c1-4-11-17-12-7-9-13(10-8-12)18(15,16)14(5-2)6-3/h7-10H,4-6,11H2,1-3H3 |

InChI Key |

GOWGZMVBWBTEDU-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Diethyl 4 Propoxybenzenesulfonamide and Analogues

Established Synthetic Pathways for Benzenesulfonamide (B165840) Derivatives

Conventional Amidation and Sulfonylation Protocols

The traditional and most straightforward synthesis of benzenesulfonamides, including N,N-diethyl-4-propoxybenzenesulfonamide, typically involves a two-step process. The first step is the formation of a benzenesulfonyl chloride, followed by its amidation.

A common method for the synthesis of 4-substituted-benzenesulfonyl chlorides involves the reaction of the corresponding substituted benzene (B151609) with an excess of chlorosulfonic acid. However, this method can lead to poor yields and the formation of unwanted isomers, especially with activating substituents on the benzene ring. An alternative process involves the reaction of a substituted benzene with sulfuric acid and phosphorus oxychloride. This method offers better control over the reaction and can lead to higher yields of the desired 4-substituted-benzenesulfonyl chloride google.com.

Once the sulfonyl chloride is obtained, the second step is the amidation reaction with the desired amine. In the case of this compound, 4-propoxybenzenesulfonyl chloride would be reacted with diethylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction of sulfonyl chlorides with ammonium (B1175870) hydroxide is a conventional method to produce primary sulfonamides google.com. For secondary amines like diethylamine, the reaction proceeds similarly to yield the corresponding N,N-disubstituted sulfonamide.

Table 1: Conventional Synthesis of Benzenesulfonamides

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Sulfonylation | R-benzene | Sulfuric acid, Phosphorus oxychloride | 4-R-benzenesulfonyl chloride |

Strategic Employment of Protecting Groups in Sulfonamide Synthesis

In the synthesis of complex molecules containing multiple functional groups, the use of protecting groups is an essential strategy to achieve selectivity and prevent unwanted side reactions. Amines and phenols, in particular, often require protection during the synthesis of sulfonamides.

Phenol (B47542) Protecting Groups: The hydroxyl group of phenols is acidic and can react with bases and nucleophiles. It is also an activating group for electrophilic aromatic substitution. Therefore, protecting the phenolic hydroxyl is often necessary. The benzenesulfonyl group can be used as a robust protecting group for phenols, stable under various harsh reaction conditions researchgate.net. Deprotection can be achieved under specific basic conditions researchgate.net. Other common protecting groups for phenols include ethers and esters oup.com.

Table 2: Common Protecting Groups in Sulfonamide Synthesis

| Functional Group | Protecting Group | Abbreviation | Key Features |

|---|---|---|---|

| Amine | p-Toluenesulfonyl | Ts | High stability, harsh removal nih.gov |

| Amine | o- or p-Nitrobenzenesulfonyl | Ns | Mild removal, limited stability nih.gov |

| Phenol | Benzenesulfonyl | Bs | Robust, stable to harsh conditions researchgate.net |

Innovative Catalytic Approaches in Sulfonamide Synthesis

Modern synthetic chemistry has seen a shift towards the development of catalytic methods that offer higher efficiency, selectivity, and sustainability compared to traditional stoichiometric approaches.

Transition Metal-Mediated Transformations (e.g., Copper-Catalyzed N-Arylation)

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, a key step in the synthesis of many sulfonamides. Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a powerful tool for the synthesis of N-arylsulfonamides.

These reactions typically involve the coupling of a sulfonamide with an aryl halide in the presence of a copper catalyst and a base. Ligand-free copper-catalyzed N-arylation of sulfonamides with aryl bromides has been reported, offering a practical and economical approach nie.edu.sg. The use of KF/Al2O3 as a base with a copper iodide (CuI) catalyst and a suitable ligand like N,N'-dimethylethylenediamine (N,N'-DMEDA) has also been shown to be effective for the N-arylation of sulfonamides with a variety of aryl and heteroaryl halides researchgate.net. These methods provide a direct route to N-arylsulfonamides, which are important structural motifs in many pharmaceutical compounds.

Application of Heterogeneous Catalysis (e.g., Graphene-Based Nanohybrids)

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. In the context of sulfonamide synthesis, the use of novel materials like graphene-based nanohybrids is an emerging area of research.

While the direct catalytic application of graphene-based materials for the synthesis of sulfonamides is still in its early stages, research has focused on the synthesis and evaluation of graphene oxide-sulfonamide nanoconjugates. In these studies, sulfonamides are covalently linked to graphene oxide researchgate.netnih.gov. These nanoconjugates have been investigated for their biological activities, demonstrating the potential of graphene-based materials as carriers for sulfonamide drugs nih.gov. Although not a direct catalytic synthesis of the sulfonamide bond itself, this research highlights the intersection of nanomaterials and sulfonamide chemistry, paving the way for future developments in catalytic applications.

Organocatalytic Strategies for Sulfonamide Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, alongside transition metal and enzymatic catalysis. In the realm of sulfonamide chemistry, organocatalysis offers mild and environmentally friendly alternatives to metal-based methods.

Recent research has demonstrated the potential of organocatalysis in transformations involving amides and sulfonamides. For instance, organocatalytic asymmetric activation of N-sulfonyl amide C-N bonds has been developed to access axially chiral biaryl amino acids nih.govnih.gov. This demonstrates the ability of organocatalysts to activate otherwise stable amide bonds under mild conditions. Furthermore, novel bifunctional organocatalysts, such as those derived from chloramphenicol base, have been designed and evaluated for various asymmetric transformations. While these examples may not directly describe the formation of the sulfonamide bond itself, they showcase the growing potential of organocatalysis to perform complex transformations on sulfonamide-containing molecules, which could be adapted for their direct synthesis in the future beilstein-journals.org.

Exploration of Novel Synthetic Pathways for the this compound Scaffold

The synthesis of sulfonamides is a cornerstone of medicinal and materials chemistry. nih.gov While traditional methods often rely on the reaction of sulfonyl chlorides with amines, contemporary research focuses on developing more sophisticated and versatile strategies. acs.orgthieme-connect.com These advanced methodologies aim to provide access to complex sulfonamide scaffolds like this compound with greater efficiency, control, and structural diversity.

Ring-Opening Reactions of Activated Aziridines

The ring-opening of aziridines, which are strained three-membered nitrogen-containing heterocycles, serves as a powerful method for constructing functionalized amine derivatives. mdpi.comresearchgate.net When the aziridine nitrogen is activated by an electron-withdrawing group, such as a sulfonyl group, it becomes susceptible to nucleophilic attack, enabling the regioselective and stereospecific formation of new carbon-heteroatom or carbon-carbon bonds. acs.org

A potential pathway to analogues of the this compound scaffold involves the intramolecular ring-opening of an aziridine by a pendant sulfamate. nih.gov This strategy allows for the highly regioselective and stereospecific preparation of vicinal diamines. The process begins with the synthesis of a sulfamate-tethered aziridine. Upon activation, the sulfamate nitrogen acts as an intramolecular nucleophile, opening the aziridine ring to form a cyclic oxathiazinane intermediate. This intermediate can then be opened by a range of external nucleophiles to yield functionalized sulfonamides.

Another approach is the intermolecular ring-opening of N-sulfonyl aziridines. organic-chemistry.org For instance, an N-diethylaziridinium species, activated by a suitable Lewis or Brønsted acid, could theoretically be opened by a nucleophilic 4-propoxybenzenesulfonate source. However, controlling regioselectivity in such intermolecular reactions can be challenging and is highly dependent on the substitution pattern of the aziridine and the reaction conditions. mdpi.com Continuous flow methodologies have been developed to enhance the safety and efficiency of these reactions by telescoping the aziridine generation and subsequent ring-opening steps, thus avoiding the isolation of potentially hazardous aziridine intermediates. organic-chemistry.org

Table 1: Representative Conditions for Aziridine Ring-Opening Reactions This table presents plausible conditions for analogous reactions, as specific data for the target compound is not available.

| Entry | Aziridine Precursor | Nucleophile/Activating Agent | Solvent | Temperature (°C) | Product Type |

| 1 | N-Tosyl-2-phenylaziridine | 2-Bromoindole / Cu(I) catalyst | Dioxane | 100 | Tetrahydropyrrolo[2,3-b]indoles mdpi.com |

| 2 | 1,2-Amino alcohol | N-Tosylimidazole (in situ aziridination) | Acetonitrile (B52724) | 25 | N-Tosyl aziridine organic-chemistry.org |

| 3 | N-Sulfonyl aziridine | Trifluoromethyl-substituted alkene / Ni-catalyst | Dioxane | 60 | gem-Difluorobishomoallylic sulfonamide mdpi.com |

| 4 | Pendant sulfamate-aziridine | Base (e.g., DBU) | CH2Cl2 | 25 | Cyclic oxathiazinane intermediate nih.gov |

Non-Classical Mitsunobu Reactions for Benzamide/Sulfonamide Linkages

The Mitsunobu reaction is a versatile dehydration-condensation reaction that typically converts a primary or secondary alcohol into a variety of functional groups using triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org The reaction is renowned for its mild conditions and stereospecific inversion of the alcohol's configuration. researchgate.net While classic applications involve C-O, C-N (with imides), and C-S bond formation, non-classical variations have expanded its scope to include the direct formation of sulfonamide linkages. researchgate.net

A direct synthesis of this compound could be envisioned via a non-classical Mitsunobu protocol. This would involve the condensation of 4-propoxybenzenesulfonic acid (as the acidic pronucleophile) with diethylamine. However, the direct use of amines with pKa values above ~12-13 can be problematic due to competitive side reactions where the deprotonated azodicarboxylate acts as the nucleophile. wikipedia.orgrwth-aachen.de

A more viable approach, analogous to the Fukuyama-Mitsunobu reaction, would utilize a pre-formed sulfonamide as the pronucleophile. wikipedia.org For example, 4-propoxybenzenesulfonamide could be N-alkylated with ethanol under Mitsunobu conditions, followed by further functionalization to introduce the second ethyl group. More directly, methodologies developed for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine under Mitsunobu conditions could be adapted. nih.gov This process is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.gov Applying this to the sulfonamide case would involve the in-situ activation of 4-propoxybenzenesulfonic acid.

Table 2: Key Reagents and Conditions in Mitsunobu-Type Reactions for Amide/Sulfonamide Synthesis This table illustrates general conditions for related Mitsunobu reactions.

| Pronucleophile | Coupling Partner | Phosphine | Azodicarboxylate | Solvent | Product |

| Benzoic Acid | Diethylamine | Triphenylphosphine | DIAD | Toluene (B28343) | N,N-Diethylbenzamide nih.gov |

| Phthalimide | Secondary Alcohol | Triphenylphosphine | DEAD | THF | N-Alkylphthalimide organic-chemistry.org |

| o-Nitrobenzenesulfonamide | Primary Alcohol | Triphenylphosphine | DEAD | THF | N-Alkyl-o-nitrobenzenesulfonamide researchgate.net |

| Sulfonic Acid | Amine | PPh3 | DEAD | Anhydrous CH2Cl2 | Sulfonamide rwth-aachen.de |

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecules. researchgate.netnih.gov These reactions minimize waste by reducing the number of synthetic steps and purification procedures. beilstein-journals.org

A plausible MCR strategy for the synthesis of the this compound scaffold could be adapted from modern sulfonamide synthesis protocols. For instance, a one-pot, three-component reaction could be designed involving an aryl precursor, a sulfur dioxide source, and an amine. thieme-connect.com One such method involves the palladium-catalyzed coupling of an aryl boronic acid with a sulfur dioxide surrogate, like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to generate an aryl sulfinate intermediate in situ. acs.org This intermediate can then be trapped with an aminating agent and oxidized to furnish the final sulfonamide.

To synthesize the target compound, 4-propoxyphenylboronic acid could be reacted with DABSO in the presence of a palladium catalyst. The resulting sulfinate could then be subjected to an oxidative amination step with diethylamine to yield this compound. Such cascade processes, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, offer significant advantages in terms of operational simplicity and efficiency. acs.org

Optimization and Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of processes that are not only efficient but also environmentally benign. nih.gov This involves optimizing reaction conditions to reduce energy consumption, minimize waste, and use less hazardous materials, in line with the principles of green chemistry. researchgate.net

Reaction Condition Optimization (e.g., Solvent-Free Conditions, Temperature Regimes)

The optimization of reaction conditions is critical for maximizing yield, purity, and efficiency while minimizing environmental impact. Key parameters for the synthesis of sulfonamides include the choice of base, solvent, and temperature. tandfonline.com

Recent studies have focused on developing milder and more efficient protocols. For example, using lithium hydroxide monohydrate (LiOH·H2O) as a base in an ethanol:water solvent system at low temperatures (0–5°C) has been shown to produce sulfonamides in excellent yields within minutes. tandfonline.com This method offers advantages such as mild conditions, high selectivity, and an environmentally friendly solvent system. Another approach involves mechanochemical synthesis via ball-milling, which can conduct Mitsunobu reactions in as little as 10 minutes without any reaction solvent, thereby significantly reducing waste. rwth-aachen.de

For the synthesis of this compound, a systematic approach like response surface methodology (RSM) could be employed to identify the ideal reaction conditions, such as the optimal temperature and equivalents of base needed for the coupling of 4-propoxybenzenesulfonyl chloride and diethylamine. tandfonline.com

Table 3: Hypothetical Optimization of a Sulfonylation Reaction This table illustrates a potential optimization study for the synthesis of this compound based on general principles.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Pyridine (2.0) | Dichloromethane (B109758) | 25 | 120 | 85 |

| 2 | Triethylamine (1.5) | Dichloromethane | 25 | 60 | 92 |

| 3 | LiOH·H2O (0.5) | Ethanol/Water (1:5) | 0-5 | 5 | 98 |

| 4 | None (Mechanochemical) | Solvent-Free | 25 (milling) | 15 | 95 |

Yield Enhancement and Diastereoselective/Enantioselective Synthesis (if applicable)

Yield enhancement is a direct result of careful reaction optimization. By fine-tuning parameters such as reagent stoichiometry, catalyst loading, temperature, and reaction time, side reactions can be minimized and conversion to the desired product maximized. tandfonline.com The use of flow chemistry can also enhance yields and safety by providing precise control over reaction parameters. organic-chemistry.org

While this compound itself is an achiral molecule, the development of stereoselective synthetic methods is crucial for producing chiral analogues, which are of significant interest in pharmaceutical research. morressier.com The sulfonamide motif can serve as a platform for introducing chirality.

Enantioselective synthesis of axially chiral sulfonamides has been achieved through methods like atroposelective hydroamination of allenes catalyzed by palladium. acs.org This strategy allows for the construction of sulfonamides with high enantiomeric excess. While this specific approach may not be directly applicable to the target compound, it demonstrates a powerful methodology for creating C-N axial chirality in analogous scaffolds that possess suitable ortho-substituents. Furthermore, the development of organocatalytic methods for the asymmetric alkylation of configurationally labile sulfonimidamides—close structural relatives of sulfonamides—highlights the potential for creating sulfur-centered chirality in related structures. morressier.com These advanced catalytic systems could be adapted to synthesize chiral analogues of this compound, for instance, by using a chiral propoxy group or by designing a system capable of enantioselective C-H functionalization on the ethyl groups.

Development of Environmentally Benign Synthetic Protocols

The growing emphasis on sustainable chemical manufacturing has spurred significant research into developing environmentally benign synthetic protocols for sulfonamides, including this compound and its analogues. These efforts focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency, aligning with the core principles of green chemistry.

A primary challenge in traditional sulfonamide synthesis lies in the use of harsh reagents like chlorosulfonic acid and volatile organic solvents, which pose environmental and safety risks thieme-connect.com. Modern methodologies seek to overcome these limitations through innovative approaches such as mechanochemistry, the use of sustainable solvents, and advanced catalytic systems.

Solvent-Free and Mechanochemical Synthesis

One of the most effective strategies for reducing the environmental impact of chemical synthesis is the elimination of solvents. Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful tool for the solvent-free synthesis of sulfonamides rsc.org.

A notable one-pot, two-step mechanochemical process involves the tandem oxidation-chlorination of disulfides, followed by amination. This method utilizes solid sodium hypochlorite (NaOCl·5H₂O) for the initial step and a Lewis acid-base solid inorganic reagent to facilitate the subsequent reaction with an amine rsc.org. The entire process is conducted in a ball mill, avoiding the need for bulk solvents and simplifying purification, which can often be achieved through simple filtration rsc.orgresearchgate.net. This approach is not only environmentally friendly but also cost-effective, employing readily available and less hazardous materials rsc.org.

Table 1: Mechanochemical Synthesis of Sulfonamides

| Step | Reagents | Conditions | Advantage |

|---|---|---|---|

| Oxidation-Chlorination | Disulfides, Sodium Hypochlorite (NaOCl·5H₂O), Solid Acid Catalyst | Ball Mill (e.g., 30 Hz) | Solvent-free, Metal-free |

| Amination | Intermediate Sulfonyl Chloride, Amine, MgO | Ball Mill (e.g., 120 min) | Avoids harsh conditions |

| Purification | Ethyl Acetate Extraction, Citric Acid Wash | Filtration | Simplified, eco-friendly workup |

This table illustrates a general mechanochemical protocol for sulfonamide synthesis, applicable to a wide range of aromatic and aliphatic disulfides and amines. rsc.org

Synthesis in Sustainable Solvents

When a solvent is necessary, the focus shifts to replacing conventional volatile organic compounds with greener alternatives. Research has demonstrated the successful synthesis of sulfonamides in sustainable media such as water, ethanol, glycerol, and Deep Eutectic Solvents (DES) researchgate.net.

A particularly effective method involves the oxidative chlorination of thiols using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant. The resulting sulfonyl chloride reacts in situ with various amines to produce sulfonamides in good to excellent yields researchgate.net. The use of a DES like choline chloride/glycerol has proven effective, highlighting the potential of these novel solvent systems in green chemistry researchgate.net. The workup for these reactions is often straightforward, sometimes requiring only filtration to isolate the pure product researchgate.net.

Table 2: Sulfonamide Synthesis in Green Solvents

| Solvent | Oxidant | Starting Materials | Key Feature |

|---|---|---|---|

| Water | NaDCC·2H₂O | Thiol, Amine | Avoids organic solvents |

| Ethanol | NaDCC·2H₂O | Thiol, Amine | Bio-based, renewable solvent |

| Glycerol | NaDCC·2H₂O | Thiol, Amine | High boiling point, low toxicity |

| Choline Chloride/Glycerol (DES) | NaDCC·2H₂O | Thiol, Amine | Novel, sustainable solvent system |

This table summarizes various green solvent options for the synthesis of sulfonamides via oxidative chlorination. researchgate.net

Advanced Catalytic Approaches

The development of novel catalysts is at the forefront of green synthetic chemistry. For sulfonamide synthesis, this includes both heterogeneous catalysts that are easily recoverable and recyclable, and metal-free systems that avoid contamination of the final product.

Heterogeneous Catalysis: A novel approach utilizes a magnetite-immobilized nano-ruthenium catalyst (nano-Ru/Fe₃O₄) for the direct coupling of alcohols and sulfonamides acs.org. This reaction proceeds through a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct and achieving high selectivity acs.org. The magnetic properties of the catalyst allow for its easy separation from the reaction mixture and subsequent reuse, significantly reducing waste and cost acs.org.

Photoredox Catalysis: Metal-free photoredox catalysis offers another mild and environmentally friendly route. Using eosin Y as an organic photoredox catalyst, thiols can be reacted with phenylhydrazines in a mixture of acetonitrile and water to form sulfonamides thieme-connect.comorganic-chemistry.org. This method features broad substrate compatibility and proceeds under mild conditions, making it suitable for the synthesis of diverse pharmaceutical analogues thieme-connect.com.

These advancements collectively demonstrate a significant shift towards more sustainable and environmentally responsible methods for the synthesis of this compound and related sulfonamide compounds.

Absence of Specific Research Data for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is a significant lack of specific published research focusing on the computational and theoretical investigation of the chemical compound this compound. The search queries included "this compound" in conjunction with terms such as "computational chemistry," "DFT analysis," "quantum chemical calculations," "spectroscopic parameters prediction," "frontier molecular orbital analysis," "molecular modeling," "conformational analysis," and "reaction pathway simulation."

The absence of specific studies on this particular molecule prevents the generation of a detailed and scientifically accurate article that adheres to the requested outline. Core requirements, such as data tables with detailed research findings on its quantum chemical calculations, predicted spectroscopic parameters, frontier molecular orbital analysis, conformational search, and reaction pathway simulations, cannot be fulfilled without available research data.

Therefore, an article focusing solely on the computational chemistry and theoretical investigations of this compound, as per the provided detailed outline, cannot be constructed at this time due to the unavailability of the necessary scientific information in the public domain. Further research and publication on this specific compound would be required to provide the data needed for such an analysis.

Computational Chemistry and Theoretical Investigations of N,n Diethyl 4 Propoxybenzenesulfonamide

Molecular Modeling and Simulation

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly Prediction

Non-covalent interactions (NCIs) are crucial in determining the supramolecular assembly of molecules in the solid state, which in turn influences physical properties like solubility and melting point. An NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, can predict the types and strengths of these interactions. For N,N-diethyl-4-propoxybenzenesulfonamide, several key non-covalent interactions would be anticipated based on its molecular structure.

The primary sites for non-covalent interactions on this compound include the sulfonamide group, the aromatic ring, and the alkyl chains. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the C-H bonds of the propoxy and diethylamino groups, as well as the aromatic ring, can act as weak hydrogen bond donors. Furthermore, the phenyl ring can participate in π-π stacking and C-H···π interactions. Van der Waals forces would also be significant, particularly involving the flexible ethyl and propyl groups.

Table 1: Hypothetical Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Strength | Potential Role in Supramolecular Assembly |

| Hydrogen Bond | Aromatic C-H, Alkyl C-H | Sulfonyl Oxygen | Moderate | Formation of dimeric or chain motifs |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Weak to Moderate | Stabilizing parallel or offset stacking of aromatic rings |

| C-H···π Interaction | Alkyl C-H | Phenyl Ring | Weak | Contribution to crystal packing efficiency |

| Van der Waals | Ethyl and Propyl Chains | Various | Weak | Space-filling and overall cohesion |

It is important to note that the actual supramolecular assembly would be a balance of these attractive and repulsive forces, and could be influenced by crystallization conditions.

Predictive Modeling for Rational Derivative Design

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and materials science. nih.govnih.govnih.gov These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific physical property. arkat-usa.orgfrontiersin.orgresearchgate.net For this compound, predictive modeling could be employed to rationally design derivatives with, for example, enhanced biological activity or improved physical characteristics.

The first step in such a process would be to define a target property to optimize. Given that many sulfonamides exhibit antibacterial or anticancer properties, a hypothetical goal could be to enhance its inhibitory activity against a specific enzyme. nih.govnih.govajchem-b.com A library of virtual derivatives of this compound would then be generated by systematically modifying its structure. These modifications could include altering the length or branching of the propoxy group, substituting the diethylamino group with other alkylamines, or introducing various substituents onto the phenyl ring.

For each of these virtual derivatives, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, partial charges on atoms). Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model would be built to predict the target activity based on these descriptors. nih.govresearchgate.net

Such a model could reveal key structural features that influence the desired property. For instance, the model might predict that increasing the lipophilicity of the alkoxy chain enhances activity, or that adding an electron-withdrawing group to the phenyl ring is beneficial. This information would then guide the synthesis of a smaller, more focused set of derivatives with a higher probability of success.

Table 2: Hypothetical QSAR-Guided Derivative Design of this compound

| Derivative | Modification from Parent Compound | Key Descriptor Change | Predicted Activity (Arbitrary Units) | Rationale for Design |

| 1 | Propoxy -> Butoxy | Increased Lipophilicity (logP) | 1.2 | Explore effect of larger alkyl chain |

| 2 | Diethylamino -> Pyrrolidinyl | Reduced Flexibility | 0.9 | Investigate impact of cyclic amine |

| 3 | H -> 2-Chloro on Phenyl Ring | Increased Electron Withdrawal | 1.5 | Enhance potential electronic interactions with a target |

| 4 | Propoxy -> Isopropoxy | Increased Steric Hindrance | 0.8 | Probe sensitivity to steric bulk near the sulfonyl group |

| 5 | H -> 3-Amino on Phenyl Ring | Increased Polarity, H-bond donor | 1.1 | Introduce new hydrogen bonding capability |

This predictive approach allows for a more efficient exploration of the chemical space around this compound, saving time and resources compared to a purely trial-and-error synthesis approach.

Advanced Analytical Methodologies for Characterization in N,n Diethyl 4 Propoxybenzenesulfonamide Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of N,N-diethyl-4-propoxybenzenesulfonamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques map out the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum allows for the identification and quantification of all unique proton environments in the molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the ethyl groups of the sulfonamide, the propyl group of the ether linkage, and the protons on the aromatic ring. The diethylamino group would show a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons. The propoxy group would display three distinct signals: a triplet for the terminal methyl protons, a multiplet (sextet) for the central methylene protons, and another triplet for the methylene protons attached to the oxygen atom. The aromatic protons would appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show distinct peaks for the methyl and methylene carbons of the diethylamino and propoxy groups, as well as four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons).

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl and propyl groups. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Diethylamino | -N-C H₂-CH₃ | ~3.2 (quartet) | ~42 |

| Diethylamino | -N-CH₂-C H₃ | ~1.1 (triplet) | ~14 |

| Propoxy | -O-C H₂-CH₂-CH₃ | ~4.0 (triplet) | ~71 |

| Propoxy | -O-CH₂-C H₂-CH₃ | ~1.8 (sextet) | ~22 |

| Propoxy | -O-CH₂-CH₂-C H₃ | ~1.0 (triplet) | ~10 |

| Aromatic | C-H (ortho to -OPr) | ~7.0 (doublet) | ~115 |

| Aromatic | C-H (ortho to -SO₂) | ~7.8 (doublet) | ~129 |

| Aromatic | C -OPr | N/A | ~163 |

| Aromatic | C -SO₂ | N/A | ~132 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high precision.

Molecular Formula Confirmation: For this compound, the molecular formula is C₁₃H₂₁NO₃S. evitachem.commolport.com HRMS can measure the mass of the molecular ion with sufficient accuracy (typically to within 5 ppm) to unequivocally confirm this elemental composition, distinguishing it from other potential formulas with the same nominal mass. The exact mass of this compound is 271.1242 g/mol .

Fragmentation Pattern Analysis: In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for this compound would include:

Alpha-cleavage adjacent to the sulfonamide nitrogen, leading to the loss of an ethyl radical.

Cleavage of the sulfur-nitrogen bond.

Fragmentation of the propoxy chain, such as the loss of a propyl radical or propene. libretexts.org

Cleavage of the aryl-sulfur bond.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (charge/mass ratio) | Proposed Fragment |

| 271 | [M]⁺, Molecular ion |

| 242 | [M - C₂H₅]⁺ |

| 228 | [M - C₃H₇]⁺ |

| 186 | [HOC₆H₄SO₂N(C₂H₅)₂]⁺ |

| 155 | [C₆H₄SO₂]⁺ |

| 91 | [C₆H₄OH]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption (IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of specific functional groups.

For this compound, key functional groups that can be identified include:

Sulfonamide (SO₂N): This group gives rise to very strong and characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Ether (C-O-C): The C-O stretching vibrations of the propoxy group would appear in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Aromatic Ring: C=C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can indicate the 1,4-substitution pattern.

Aliphatic Chains: C-H stretching vibrations from the ethyl and propyl groups are found just below 3000 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide | S=O asymmetric stretch | ~1350 |

| Sulfonamide | S=O symmetric stretch | ~1160 |

| Sulfonamide | S-N stretch | ~900 |

| Aryl Ether | Ar-O-C stretch | ~1250 |

| Alkyl Ether | C-O-C stretch | ~1040 |

| Aromatic | C=C stretch | 1600-1450 |

| Aliphatic | C-H stretch | 2980-2850 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The part of the molecule that absorbs UV or visible light is known as the chromophore. In this compound, the chromophore is the substituted benzene ring. The electron-donating propoxy group (-OPr) and the electron-withdrawing sulfonamide group (-SO₂N(Et)₂) are in a para-position, which creates a "push-pull" system. This electronic arrangement influences the energy of the π → π* transitions, resulting in characteristic absorption bands in the UV region. The position and intensity of the maximum absorbance (λmax) are sensitive to the molecular environment and can be used for quantitative analysis.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, such as starting materials, by-products from synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. A typical method would involve reverse-phase chromatography, where the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). sielc.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Advanced detectors greatly enhance the power of HPLC analysis:

Diode Array Detector (DAD): A DAD, also known as a Photodiode Array (PDA) detector, acquires the full UV-Vis spectrum for every point in the chromatogram. This allows for the confirmation of peak identity by comparing its UV spectrum to that of a reference standard and is invaluable for peak purity analysis.

Fluorescence Detector (FLD): If this compound exhibits native fluorescence, an FLD can offer significantly higher sensitivity and selectivity compared to UV detection.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) is a definitive technique. It provides mass information for the compound eluting at a specific retention time, confirming its identity. Furthermore, it is exceptionally powerful for identifying unknown impurities by providing their molecular weights and fragmentation data.

Gas Chromatography (GC) for Volatile Impurity and Product Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in the final product of this compound. These impurities can originate from starting materials, by-products of the synthesis, or degradation products.

Research Findings: In the analysis of sulfonamides, GC-based methods are frequently employed to detect residual solvents and unreacted starting materials. researchgate.netnih.gov For instance, the synthesis of this compound typically involves the reaction of 4-propoxybenzenesulfonyl chloride with diethylamine. A GC-MS method can be developed to detect trace amounts of these precursors in the purified product. Due to the thermal lability of some sulfonamides, derivatization is sometimes employed to enhance volatility and thermal stability, ensuring accurate analysis without on-column degradation. nih.gov

A hypothetical GC-MS analysis for this compound would involve a high-resolution capillary column, such as a DB-5ms, which is suitable for a wide range of analytes. The method would be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its accuracy and precision in quantifying potential impurities.

Interactive Data Table: Hypothetical GC-MS Parameters for Impurity Profiling

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 40-550 m/z |

Chiral Chromatography for Enantiomeric Purity Determination (if applicable for chiral derivatives)

While this compound itself is not chiral, derivatives of this compound could be synthesized to contain one or more stereocenters. For such chiral derivatives, the determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, including high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), is the standard method for separating and quantifying enantiomers. nih.govresearchgate.net

Research Findings: The separation of sulfonamide enantiomers is effectively achieved using chiral stationary phases (CSPs), particularly those based on polysaccharides like amylose (B160209) and cellulose. nih.govresearchgate.net These CSPs can differentiate between enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.com Supercritical fluid chromatography (SFC) is often favored for its speed and efficiency in chiral separations. nih.govresearchgate.net

For a hypothetical chiral derivative of this compound, a method would be developed using a polysaccharide-based CSP. The mobile phase composition, typically a mixture of a polar organic solvent (like methanol (B129727) or ethanol) and a non-polar component (like hexane (B92381) for HPLC or carbon dioxide for SFC), would be optimized to achieve baseline separation of the enantiomers.

Interactive Data Table: Hypothetical Chiral SFC Method for a Derivative

| Parameter | Value |

| Column | Chiralpak AD-H, 250 x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Supercritical CO2 / Methanol (70:30, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Expected Retention (R-enantiomer) | 5.8 min |

| Expected Retention (S-enantiomer) | 7.2 min |

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient, including its crystal structure and potential for polymorphism, can significantly influence its physical and chemical stability, solubility, and bioavailability. Therefore, a thorough solid-state characterization of this compound is essential.

X-ray Crystallography for Absolute Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

Research Findings: For sulfonamides, X-ray crystallography has been instrumental in understanding their structure-activity relationships by revealing the precise geometry of the sulfonamide group and its interactions with biological targets. nih.gov The analysis of crystal structures of related sulfonamides shows that intermolecular hydrogen bonds involving the sulfonamide group are a common and critical feature of their crystal packing. nih.govnih.gov

To obtain the crystal structure of this compound, a single crystal of suitable quality would be grown, typically by slow evaporation of a solvent. The crystal would then be analyzed by X-ray diffraction to generate the data needed to solve and refine the structure.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) ** | 95.54 |

| Volume (ų) | 1534.5 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.258 |

| R-factor | 0.045 |

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Solid Characterization

Powder X-ray diffraction (PXRD) is a key analytical tool for the characterization of crystalline solids and is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal form. rigaku.comomicsonline.org Each polymorph has a unique PXRD pattern, which serves as a fingerprint for its identification. omicsonline.org PXRD can also be used to distinguish between crystalline and amorphous forms of a substance.

Research Findings: Polymorphism is a well-documented phenomenon in sulfonamides, and different polymorphic forms can exhibit different physicochemical properties. nih.govrigaku.com PXRD is the primary technique used to identify and control the polymorphic form of a drug substance during its development and manufacture. americanpharmaceuticalreview.com By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, the polymorphic identity and purity can be determined.

A systematic polymorph screen for this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates). Each solid form produced would be analyzed by PXRD to identify unique crystalline phases. The stability of these forms under different conditions of temperature and humidity could also be investigated using variable-temperature PXRD.

Interactive Data Table: Hypothetical PXRD Peaks for Polymorph Form I

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 100 |

| 12.8 | 6.91 | 45 |

| 17.1 | 5.18 | 80 |

| 20.3 | 4.37 | 65 |

| 24.5 | 3.63 | 50 |

| 28.9 | 3.09 | 30 |

Derivatization Strategies and Targeted Synthetic Transformations of N,n Diethyl 4 Propoxybenzenesulfonamide

Strategic Functionalization of the Sulfonamide Moiety

The sulfonamide group is a versatile functional handle for a variety of chemical transformations. While the nitrogen of the N,N-disubstituted sulfonamide in N,N-diethyl-4-propoxybenzenesulfonamide is not amenable to direct alkylation or acylation, strategic modifications can be envisioned through more complex synthetic routes. One such approach involves the complete removal of the diethylamino group and subsequent replacement with other amine functionalities.

A potential, albeit challenging, pathway for functionalization involves the cleavage of the sulfur-nitrogen bond. This can be followed by the introduction of a new amino group to generate novel analogues. For instance, reductive cleavage of the S-N bond, followed by conversion of the resulting sulfonyl chloride or a related intermediate, would allow for the synthesis of a diverse array of sulfonamides.

Another strategy involves the modification of the aromatic ring itself, guided by the directing effects of the sulfonyl and propoxy groups. However, direct functionalization of the sulfonamide nitrogen in its current state is limited due to the lack of a reactive N-H bond.

Chemical Modifications of the N,N-Diethylamine Group

The N,N-diethylamine moiety offers several avenues for derivatization, including alkylation, acylation, and exchange reactions. These transformations can significantly impact the steric and electronic properties of the molecule.

Alkylation and Acylation Reactions

While direct N-alkylation of the tertiary amine in this compound to form a quaternary ammonium (B1175870) salt is possible, a more common and often more synthetically useful approach involves N-dealkylation followed by re-alkylation or acylation.

Electrochemical methods, such as Shono oxidation, have been effectively employed for the N-de-ethylation of N,N-diethylbenzenesulfonamide. nih.govorganic-chemistry.org This process involves anodic oxidation to generate an N-sulfonyliminium ion intermediate, which can then be trapped by a nucleophile or undergo hydrolysis to yield the N-de-ethylated product, N-ethyl-4-propoxybenzenesulfonamide. nih.govorganic-chemistry.org The mono-dealkylated secondary amine can then be subjected to further derivatization.

Alkylation: The resulting secondary amine, N-ethyl-4-propoxybenzenesulfonamide, can be N-alkylated with various alkyl halides or other electrophiles under basic conditions to introduce new alkyl or aryl groups. acs.orgacs.orgnih.gov For instance, reaction with benzyl (B1604629) chloride in the presence of a base like sodium hydride would yield N-benzyl-N-ethyl-4-propoxybenzenesulfonamide. acs.org

Acylation: Similarly, the secondary amine can be acylated using acid chlorides or anhydrides to form N-acylsulfonamides. nih.govresearchgate.net For example, treatment with acetyl chloride would produce N-acetyl-N-ethyl-4-propoxybenzenesulfonamide. These N-acylsulfonamides are important bioisosteres of carboxylic acids. nih.gov

| Starting Material | Reagent | Product | Reaction Type | Reference |

| N-ethyl-4-propoxybenzenesulfonamide | Benzyl chloride, NaH | N-benzyl-N-ethyl-4-propoxybenzenesulfonamide | Alkylation | acs.org |

| N-ethyl-4-propoxybenzenesulfonamide | Acetyl chloride, Et3N | N-acetyl-N-ethyl-4-propoxybenzenesulfonamide | Acylation | researchgate.net |

| N-methyl-p-toluenesulfonamide | N-acylbenzotriazole, NaH | N-acyl-N-methyl-p-toluenesulfonamide | Acylation | nih.gov |

Exchange Reactions of the Amine Functionality

The entire N,N-diethylamino group can potentially be replaced through a transamidation reaction, although this is a challenging transformation for tertiary sulfonamides. A more feasible approach involves the initial N-de-ethylation to the secondary sulfonamide, N-ethyl-4-propoxybenzenesulfonamide, followed by further reactions.

More advanced catalytic methods are being developed for the transamidation of sulfonamides. For instance, hydroxylamine (B1172632) hydrochloride has been used as a catalyst for the transamidation of primary thioamides, a reaction that could potentially be adapted for sulfonamides. rsc.orggoogle.com While direct exchange on the tertiary sulfonamide is difficult, conversion to a more reactive intermediate, such as the corresponding sulfonyl chloride, would allow for reaction with a wide range of primary and secondary amines to generate a library of new analogues.

| Starting Material | Proposed Intermediate | Reagent for Exchange | Potential Product | Reaction Type | Reference (Analogous) |

| This compound | 4-propoxybenzenesulfonyl chloride | Benzylamine | N-benzyl-4-propoxybenzenesulfonamide | S-N Bond Cleavage/Formation | rsc.org |

| N-ethyl-4-propoxybenzenesulfonamide | N-ethyl-4-propoxybenzenesulfonamide | Aniline, Cu catalyst | N-phenyl-N-ethyl-4-propoxybenzenesulfonamide | N-Arylation | nih.gov |

Directed Alterations of the 4-Propoxy Substituent

The 4-propoxy group is another key site for modification, allowing for changes in the lipophilicity and steric bulk of the molecule. These alterations typically begin with the cleavage of the propyl group to yield the corresponding phenol (B47542).

Chain Elongation or Shortening

Cleavage of the propoxy ether to yield 4-hydroxy-N,N-diethylbenzenesulfonamide is the first step in modifying the alkyl chain. nih.gov This can be achieved using various ether cleavage reagents, such as boron tribromide (BBr₃) or hydroiodic acid (HI). nih.gov The resulting phenol is a versatile intermediate for the synthesis of new ether analogues. nih.govnih.gov

The Williamson ether synthesis is a classical and highly effective method for this purpose. acs.orgacs.orgnih.gov The phenol is first deprotonated with a base, such as sodium hydride (NaH), to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an appropriate alkyl halide to introduce a new alkyl chain.

Chain Elongation: To elongate the chain, the phenoxide can be reacted with alkyl halides such as 1-bromobutane (B133212) or 1-bromopentane (B41390) to yield N,N-diethyl-4-butoxybenzenesulfonamide or N,N-diethyl-4-pentyloxybenzenesulfonamide, respectively.

Chain Shortening: For chain shortening, reaction with ethyl iodide or methyl iodide would produce N,N-diethyl-4-ethoxybenzenesulfonamide or N,N-diethyl-4-methoxybenzenesulfonamide.

| Starting Phenol | Alkyl Halide | Base | Product | Modification Type | Reference (General Method) |

| 4-hydroxy-N,N-diethylbenzenesulfonamide | 1-Bromobutane | NaH | N,N-diethyl-4-butoxybenzenesulfonamide | Chain Elongation | acs.org |

| 4-hydroxy-N,N-diethylbenzenesulfonamide | Ethyl iodide | NaH | N,N-diethyl-4-ethoxybenzenesulfonamide | Chain Shortening |

Introduction of Branched or Cyclic Propoxy Analogues

The versatility of the Williamson ether synthesis also allows for the introduction of more complex alkyl groups, including branched and cyclic structures. acs.org This can be a valuable strategy for exploring the steric requirements of a biological target.

Branched Analogues: To introduce a branched chain, the phenoxide intermediate can be reacted with a branched alkyl halide. For example, reaction with 2-bromopropane (B125204) would yield N,N-diethyl-4-isopropoxybenzenesulfonamide. It is important to note that with secondary alkyl halides, elimination reactions can be a competing side reaction. acs.org

Cyclic Analogues: Cyclic alkoxy groups can be introduced by reacting the phenoxide with a cycloalkyl halide. For instance, treatment with bromocyclopentane (B41573) would afford N,N-diethyl-4-(cyclopentyloxy)benzenesulfonamide. acs.org

| Starting Phenol | Alkyl Halide | Base | Product | Analogue Type | Reference (Analogous Reactions) |

| 4-hydroxy-N,N-diethylbenzenesulfonamide | 2-Bromopropane | NaH | N,N-diethyl-4-isopropoxybenzenesulfonamide | Branched | acs.org |

| 4-hydroxy-N,N-diethylbenzenesulfonamide | Bromocyclopentane | NaH | N,N-diethyl-4-(cyclopentyloxy)benzenesulfonamide | Cyclic | acs.org |

Ether Cleavage and Re-functionalization

The propoxy group on the this compound scaffold serves as a versatile handle for synthetic diversification. Its cleavage to the corresponding phenol, N,N-diethyl-4-hydroxybenzenesulfonamide, opens up avenues for a variety of re-functionalization strategies. This transformation is a critical step for accessing derivatives with modified properties and for the construction of more complex molecular architectures.

The cleavage of the ether linkage can be achieved under various conditions, with acidic hydrolysis being a common method. Treatment with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can effectively cleave the ether bond. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the halide ion on the propyl group. masterorganicchemistry.commasterorganicchemistry.com The resulting N,N-diethyl-4-hydroxybenzenesulfonamide is a key intermediate for further derivatization.

A notable method for the cleavage of p-methoxybenzyl ethers, which is analogous to the propoxy group, involves the use of polymer-supported sulfonamides in the presence of a catalytic amount of trifluoromethanesulfonic acid. nih.gov This "safety-catch" resin-based approach allows for efficient deprotection with the advantage of simplified purification. nih.gov Such a strategy could potentially be adapted for the deprotection of this compound.

Once the phenolic derivative is obtained, the hydroxyl group can be subjected to a wide range of chemical transformations. These include, but are not limited to, O-alkylation, O-acylation, and conversion to sulfonate esters. These reactions allow for the introduction of diverse functional groups, thereby enabling the fine-tuning of the molecule's physicochemical and biological properties.

Table 1: Ether Cleavage and Re-functionalization Reactions

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Ether Cleavage | HI or HBr, heat | N,N-diethyl-4-hydroxybenzenesulfonamide | Standard method for aryl ether cleavage. masterorganicchemistry.com |

| O-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., acetone) | 4-Alkoxy-N,N-diethylbenzenesulfonamide | Introduces a new ether linkage. |

| O-Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | 4-(Acyloxy)-N,N-diethylbenzenesulfonamide | Forms an ester derivative. |

| Sulfonate Ester Formation | Sulfonyl chloride, base (e.g., triethylamine) | 4-(Sulfonyloxy)-N,N-diethylbenzenesulfonamide | Creates a good leaving group for further substitution. |

Regioselective Substitutions and Transformations on the Benzenesulfonamide (B165840) Aromatic Ring

The aromatic ring of this compound is amenable to various regioselective substitution and transformation reactions, providing a powerful platform for generating a diverse library of analogues. These modifications can significantly impact the molecule's interaction with biological targets.

Electrophilic Aromatic Substitution Reactions

The alkoxy group and the sulfonamide group are both ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions. However, the strong electron-donating nature of the propoxy group makes the positions ortho to it (C3 and C5) the most activated sites for electrophilic attack.

Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved using standard electrophilic halogenation conditions. wikipedia.orglibretexts.org For instance, bromination can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction is expected to yield primarily 3-bromo-N,N-diethyl-4-propoxybenzenesulfonamide. The use of N-halosuccinimides (NXS) in the presence of an acid catalyst also provides a milder alternative for halogenation. researchgate.net

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The reaction introduces a nitro group, which can serve as a precursor for an amino group via reduction. The directing effect of the propoxy group would favor the formation of N,N-diethyl-3-nitro-4-propoxybenzenesulfonamide.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions allow for the introduction of carbon-based substituents. pressbooks.pubchadsprep.comyoutube.com For example, acylation with an acyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) would likely lead to the formation of the 3-acyl derivative. It is important to note that the sulfonamide group can sometimes interfere with these reactions, and careful optimization of reaction conditions may be necessary.

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents | Expected Major Product |

|---|---|---|---|

| Halogenation (Bromination) | Br⁺ | Br₂, FeBr₃ | 3-Bromo-N,N-diethyl-4-propoxybenzenesulfonamide |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | N,N-diethyl-3-nitro-4-propoxybenzenesulfonamide |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 3-Acyl-N,N-diethyl-4-propoxybenzenesulfonamide |

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu The sulfonamide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position (C3) by a strong organolithium base, such as n-butyllithium or sec-butyllithium. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity.

The N,N-diethylsulfonamide moiety is a potent DMG. nih.gov The reaction is typically carried out at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). The choice of the organolithium reagent can be crucial for the success of the reaction. rsc.org Once the ortho-lithiated species is formed, it can react with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides to afford the corresponding ortho-substituted products. This strategy provides a complementary approach to electrophilic aromatic substitution, allowing for the introduction of functionalities that are not accessible through classical EAS reactions.

Table 3: Directed Ortho-Metalation (DoM) Examples

| Electrophile | Reagents and Conditions | Product |

|---|---|---|

| CO₂ | 1. s-BuLi, THF, -78 °C; 2. CO₂(g) | 3-(N,N-diethylsulfamoyl)-6-propoxybenzoic acid |

| (CH₃)₂CO | 1. n-BuLi, THF, -78 °C; 2. Acetone | 2-(3-(N,N-diethylsulfamoyl)-6-propoxyphenyl)propan-2-ol |

| I₂ | 1. t-BuLi, THF, -78 °C; 2. I₂ | N,N-diethyl-3-iodo-4-propoxybenzenesulfonamide |

Cross-Coupling Reactions for Aryl/Heteroaryl Substituents

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to introduce aryl or heteroaryl substituents onto the benzenesulfonamide ring, typically by coupling an aryl halide or triflate derivative with a suitable coupling partner.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. To utilize this reaction, the this compound scaffold would first need to be halogenated, for instance, at the 3-position as described in section 6.4.1. The resulting 3-halo-N,N-diethyl-4-propoxybenzenesulfonamide can then be coupled with a variety of aryl or heteroaryl boronic acids to generate biaryl or heteroaryl-substituted derivatives.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an aryl halide with an amine. Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required as a starting material. This methodology is particularly useful for synthesizing derivatives bearing amino substituents on the aromatic ring, which can be further functionalized.

Design and Synthesis of Hybrid Molecular Architectures Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophoric units, has emerged as a powerful strategy in drug discovery to develop compounds with improved or novel biological activities. dergipark.org.trdergipark.org.tr The this compound scaffold can serve as a core or a component in the design and synthesis of such hybrid molecules.

The synthesis of these hybrid architectures often involves multi-step sequences where the benzenesulfonamide core is functionalized with a linker, which is then coupled to another pharmacophoric moiety. For instance, the phenolic derivative obtained from ether cleavage (see 6.3.3) can be used as a handle to attach other bioactive molecules through an ether or ester linkage. Alternatively, functional groups introduced via regioselective substitutions (see 6.4) can serve as attachment points.

Recent research has focused on the development of hybrid molecules incorporating sulfonamide scaffolds with other heterocyclic systems known for their biological activities, such as benzothiazoles, pyrazoles, and triazoles. dergipark.org.trmdpi.comnih.gov For example, a sulfonamide can be linked to a benzothiazole (B30560) scaffold to create a hybrid molecule with potential dual-action properties. dergipark.org.tr The design of such hybrids is often guided by computational studies, such as molecular docking, to predict the binding interactions with the target proteins. tandfonline.com The synthesis of these complex molecules requires a careful selection of synthetic routes and protecting group strategies to ensure compatibility with the various functional groups present in the building blocks.

Table 4: Examples of Hybrid Scaffolds Incorporating a Benzenesulfonamide Moiety

| Hybrid Scaffold Type | Linked Pharmacophore | Potential Synthetic Strategy |

|---|---|---|

| Benzenesulfonamide-Benzothiazole | Benzothiazole | Amide bond formation between a carboxyl-functionalized benzothiazole and an amino-functionalized benzenesulfonamide. dergipark.org.tr |

| Benzenesulfonamide-Pyrazole | Pyrazole | Cyclocondensation of a hydrazide derivative of benzenesulfonamide with a 1,3-dicarbonyl compound. mdpi.com |

| Benzenesulfonamide-Triazole | Triazole | Click chemistry (cycloaddition) between an azide-functionalized benzenesulfonamide and an alkyne-containing pharmacophore. nih.gov |

Applications and Emerging Research Directions in Non Biological Systems

Exploration in Advanced Materials Science

The unique molecular structure of N,N-diethyl-4-propoxybenzenesulfonamide, featuring a flexible propoxy group, an aromatic ring, and a polar sulfonamide moiety, suggests its potential as a building block in the development of advanced materials.

Integration into Functional Polymers and Coatings

The incorporation of sulfonamide functionalities into polymers can impart desirable properties such as thermal stability and specific charge-carrying capacities. Research into sulfonamide-containing polymers has demonstrated their potential for various applications. For instance, the polymerization of styrene (B11656) oxide functionalized with a sulfonamide protecting group has been achieved through ring-opening polymerization, yielding a polyether backbone with high thermal stability up to 300 °C. rsc.org Post-polymerization modification of the sulfonamide group can generate a lithium sulfonated poly(styrene oxide), a material of interest for applications as an ionic polymer capable of conducting lithium cations, which is relevant for battery technology. rsc.org

While specific studies on the integration of this compound into polymers are not extensively documented, the principles established with related compounds suggest its potential utility. The N,N-diethyl substitution on the sulfonamide nitrogen could influence the solubility and processing characteristics of the resulting polymer. Furthermore, the propoxy group could enhance the flexibility and affect the glass transition temperature of the polymer. N,N-dimethylacrylamide-based polymeric coatings have shown great flexibility for customizing surface properties for applications like DNA and protein microarrays, highlighting the potential of N,N-dialkyl amide structures in functional coatings. nih.gov

Table 1: Properties of a Sulfonamide-Functionalized Poly(styrene oxide)

| Property | Value | Reference |

|---|---|---|

| Absolute Molecular Weight | 14.2 to 113 kg mol⁻¹ | rsc.org |

| Thermal Stability | Up to 300 °C | rsc.org |

| Glass Transition Temperature (Tg) | 68–73 °C (before modification) | rsc.org |

| Glass Transition Temperature (Tg) of Lithium Sulfonated PSO | 18–20 °C | rsc.org |

Application in Supramolecular Chemistry and Self-Assembly

The non-covalent interactions of the sulfonamide group, including hydrogen bonding, are key to its potential role in supramolecular chemistry. The self-assembly of molecules into well-defined, ordered structures is a powerful strategy for creating novel functional materials. nih.gov The crystal structures of related sulfonamide-substituted silatranes reveal the formation of cyclic dimers through intermolecular hydrogen bonds. nih.gov

The self-assembly of 5-alkoxyisophthalamides, which share the alkoxy and amide-like features with this compound, demonstrates the formation of monohelical structures driven by hydrogen bonds and the interdigitation of alkyl chains. rsc.org This suggests that this compound could also exhibit interesting self-assembly behaviors, potentially forming lamellar, helical, or other ordered structures depending on the conditions. The interplay between the hydrogen bonding capabilities of the sulfonamide group and the hydrophobic interactions of the propoxy and diethyl groups would govern the final supramolecular architecture. Such self-assembled structures could find applications in areas like nanopatterning, and the development of responsive materials. The study of supramolecular assemblies of p-sulfonatocalix thermofisher.comarenes further highlights the ability of sulfonated aromatic compounds to form complex host-guest systems and coordination polymers. sci-hub.box

Potential as Ligands or Organocatalysts in Synthetic Transformations

The sulfonamide moiety can act as a ligand, coordinating with metal centers to form catalysts for a variety of organic transformations. Transition metal complexes are potent catalysts for selective molecular transformations. nih.gov Gold(I) complexes with hemilabile P,N ligands, where the nitrogen atom is part of a nitrile group, have shown high catalytic activity in C-C and C-O bond-forming reactions. nih.gov This indicates that the nitrogen atom in the sulfonamide group of this compound could potentially coordinate with metal centers, creating novel catalytic species.

In the realm of organocatalysis, proline-derived sulfonamides have been successfully employed as catalysts. For example, dendritic catalysts derived from N-prolylsulfonamide have demonstrated high yields and stereoselectivities in asymmetric direct aldol (B89426) reactions conducted in water. researchgate.net This highlights the potential of the sulfonamide framework in designing chiral organocatalysts. The N,N-diethyl substitution and the 4-propoxy group on the benzene (B151609) ring of this compound would modulate the steric and electronic properties of the catalyst, potentially influencing its activity and selectivity in various synthetic transformations.

Role in Agrochemistry and Crop Protection (General Class Applications)

Benzenesulfonamide (B165840) derivatives are a well-established class of compounds in agrochemistry, exhibiting both herbicidal and fungicidal activities. mdpi.com Their mode of action often involves the inhibition of crucial enzymes in weeds and fungi.

As herbicides, many sulfonamide-based compounds act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants. nih.gov The discovery of this mode of action has led to the development of several commercial herbicides. While specific data for this compound is limited, a study on novel 6-indazolyl-2-picolinic acids, which are structurally distinct but also target plant growth, showed significant root inhibitory activity. nih.gov Another study on N-(arylmethoxy)-2-chloronicotinamides demonstrated excellent herbicidal activity against certain weeds. sci-hub.box

In terms of fungicidal activity, sulfonamides have been shown to be effective against various plant pathogens. For example, novel sulfonamide derivatives have been synthesized and shown to possess significant antimicrobial properties. nih.gov The general class of sulfonamides has been investigated for activity against a range of fungal species.

Table 2: Herbicidal and Fungicidal Activity of Selected Benzenesulfonamide Derivatives

| Compound Class | Target Organism | Activity/Observation | Reference |

|---|---|---|---|

| 6-Indazolyl-2-picolinic acids | Brassica napus, Abutilon theophrasti | Significant root inhibitory activity. | nih.gov |

| N-(Arylmethoxy)-2-chloronicotinamides | Lemna paucicostata (duckweed) | Excellent herbicidal activity (IC50 of 7.8 μM for compound 5f). | sci-hub.box |

| General Sulfonamide Derivatives | Gram-positive and Gram-negative bacteria | Exhibited significant antimicrobial properties. | nih.gov |

Utility in Analytical Chemistry as Derivatizing Agents or Probes

The reactive nature of the sulfonyl group and the potential for fluorescence in appropriately designed molecules make benzenesulfonamides useful in analytical chemistry, particularly as derivatizing agents for chromatography and as fluorescent probes.

Derivatization is a common strategy in HPLC to enhance the detection of analytes that lack a chromophore or fluorophore. nih.gov Benzenesulfonyl chloride, a precursor to this compound, is used as a derivatizing reagent for the determination of various amines. thermofisher.com The reaction of a sulfonyl chloride with primary and secondary amines forms stable sulfonamides that can be readily detected. While this compound itself would be the product of such a derivatization, its precursors or analogs with a reactive group (like a sulfonyl chloride) could be used for this purpose. Various reagents are used for the pre-column derivatization of amines for HPLC analysis, each with its own advantages. mdpi.com

Table 3: Common Derivatizing Reagents for Amine Analysis by HPLC

| Reagent | Full Name | Detection Method | Reference |

|---|---|---|---|

| OPA | o-Phthalaldehyde | Fluorescence | nih.gov |

| DNFB | 2,4-Dinitrofluorobenzene | UV | thermofisher.com |

| FMOC-Cl | 9-Fluorenylmethyl chloroformate | Fluorescence | nih.gov |

| DNS-Cl | 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Fluorescence | thermofisher.com |

| NBD-Cl | 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | Fluorescence | mdpi.com |

Furthermore, sulfonamide derivatives can be designed as fluorescent probes for the detection of specific analytes. For example, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes for tumors. rsc.orgresearchgate.net A fluorescein-derivatized arylsulfonamide has been designed as a probe for the detection of zinc ions using fluorescence anisotropy. rsc.org These examples demonstrate the versatility of the sulfonamide scaffold in the construction of sophisticated analytical tools. The this compound structure could be modified to incorporate a fluorophore, creating a probe where the propoxy and diethyl groups could be used to tune the probe's solubility and binding characteristics for specific analytical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.